molecular formula C10H14F9NO4S B13415899 N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide CAS No. 68298-79-3

N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide

Cat. No.: B13415899
CAS No.: 68298-79-3
M. Wt: 415.28 g/mol
InChI Key: JKHHFEXZMNPPKM-UHFFFAOYSA-N
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Description

N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide is a fluorinated sulfonamide compound. It is known for its unique chemical properties, including high thermal stability and resistance to chemical degradation. This compound is often used in various industrial and scientific applications due to its distinctive characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide typically involves the reaction of a fluorinated butane sulfonyl chloride with an ethylamine derivative. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The process may involve multiple steps, including purification and isolation of intermediates.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to maximize yield and minimize impurities. Advanced purification techniques, such as distillation and chromatography, are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its unique binding properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of specialty chemicals and materials with high thermal and chemical stability.

Mechanism of Action

The mechanism of action of N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorinated structure allows it to form strong interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved include binding to active sites and altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl): Similar in structure but lacks the ethyl group.

    1,1,2,2,3,3,4,4,4-Nonafluoro-N,N-bis(nonafluorobutyl)butan-1-amine: Contains additional fluorinated butyl groups.

Uniqueness

N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide is unique due to its specific combination of fluorinated and ethoxyethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high stability and specific molecular interactions.

Properties

CAS No.

68298-79-3

Molecular Formula

C10H14F9NO4S

Molecular Weight

415.28 g/mol

IUPAC Name

N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide

InChI

InChI=1S/C10H14F9NO4S/c1-2-20(3-5-24-6-4-21)25(22,23)10(18,19)8(13,14)7(11,12)9(15,16)17/h21H,2-6H2,1H3

InChI Key

JKHHFEXZMNPPKM-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOCCO)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Related CAS

68298-79-3

Origin of Product

United States

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